molecular formula C9H13NO2 B1521365 2-(3-Amino-5-methoxyphenyl)ethanol CAS No. 354512-41-7

2-(3-Amino-5-methoxyphenyl)ethanol

Cat. No.: B1521365
CAS No.: 354512-41-7
M. Wt: 167.2 g/mol
InChI Key: OTKCQIXOSSPIDJ-UHFFFAOYSA-N
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Description

Overview of Substituted Phenylethanols in Contemporary Chemical Science

Substituted phenylethanols are a class of organic compounds that have garnered considerable attention in modern chemical science. Their structural versatility allows for a wide range of applications, from the synthesis of complex pharmaceuticals to the development of advanced polymers. The parent compound, 2-phenylethanol (B73330), is a key flavor and fragrance component with a characteristic rose-like scent, and is also used as a preservative in various industries due to its antimicrobial properties. mdpi.com

The addition of various substituents to the phenyl ring of the phenylethanol structure can dramatically alter its physical, chemical, and biological properties. These modifications are a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of molecules for specific functions. For instance, the introduction of hydroxyl or amino groups can enhance a compound's ability to interact with biological targets. nih.gov

Academic Significance and Research Trajectory of 2-(3-Amino-5-methoxyphenyl)ethanol

This compound, with the chemical formula C₉H₁₃NO₂, is a substituted phenylethanol derivative that has emerged as a compound of interest in various research fields. Its molecular structure features an amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃) at the 3 and 5 positions of the benzene (B151609) ring, respectively, along with an ethanolic side chain. This unique combination of functional groups imparts specific chemical properties that are the subject of ongoing investigation.

Research into this compound has explored its potential in medicinal chemistry, particularly concerning its potential antidepressant and neuroprotective effects. It has also been utilized in studies of enzyme inhibition and as a building block in the synthesis of specialized polymeric materials. The presence of the amino and methoxy groups on the aromatic ring, coupled with the hydroxyl group on the ethanol (B145695) side chain, makes it a versatile molecule for further chemical modifications and the exploration of its structure-activity relationships.

Comparative Analysis with Structurally Related Aromatic Alcohols and Aminophenols

To fully appreciate the chemical uniqueness of this compound, it is useful to compare it with structurally related aromatic alcohols and aminophenols.

The chemical behavior of this compound is a direct result of the interplay between its three key functional groups: the amino group, the methoxy group, and the ethanolic hydroxyl group.

Aromatic Alcohols vs. Phenols: It is crucial to distinguish between aromatic alcohols and phenols. In phenols, the hydroxyl group is directly attached to the aromatic ring, making them more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. libretexts.orgquora.com In contrast, this compound is an aromatic alcohol because the hydroxyl group is part of an ethanol side chain and not directly bonded to the benzene ring. quora.com This structural difference significantly impacts its acidity and reactivity. libretexts.org

Influence of Amino and Methoxy Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups. Their presence on the benzene ring increases the electron density of the ring, which can influence its reactivity in electrophilic aromatic substitution reactions. learncbse.in In the case of this compound, these groups are positioned meta to the ethanol side chain.

The ethanolic hydroxyl (-OH) group plays a pivotal role in the molecular behavior of this compound. Unlike the phenolic hydroxyl group, which is acidic, the ethanolic hydroxyl group is a weak acid, similar to other primary alcohols. libretexts.org

The presence of this hydroxyl group allows for the formation of hydrogen bonds, which influences the compound's physical properties such as boiling point and solubility. learncbse.in Furthermore, the reactivity of this hydroxyl group is a key aspect of the molecule's chemical versatility. It can be oxidized or can act as a nucleophile in various reactions, allowing for the synthesis of a wide range of derivatives. rsc.org The hydroxyl group's influence is also significant in biological contexts, as it can participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity. nih.gov

Table 1: Comparison of Related Chemical Compounds

Compound Name Molecular Formula Key Functional Groups Notable Chemical Property
This compound C₉H₁₃NO₂ Amino, Methoxy, Ethanolic Hydroxyl Versatile reactivity due to multiple functional groups.
Phenol (B47542) C₆H₆O Phenolic Hydroxyl More acidic than alcohols due to resonance stabilization of the phenoxide ion. libretexts.org
Benzyl Alcohol C₇H₈O Aromatic Ring, Ethanolic Hydroxyl An aromatic alcohol, less acidic than phenol. quora.com
4-Aminophenol C₆H₇NO Amino, Phenolic Hydroxyl Possesses both acidic (phenolic) and basic (amino) properties. nih.gov
1-(3-methoxyphenyl)ethanol C₉H₁₂O₂ Methoxy, Ethanolic Hydroxyl An aromatic alcohol with an electron-donating methoxy group. guidechem.com
2-Phenylethanol C₈H₁₀O Ethanolic Hydroxyl A primary alcohol with a phenyl substituent. mdpi.com

Table 2: Compound Name and IUPAC Name

Common Name IUPAC Name
This compound This compound
Phenol Phenol
Benzyl Alcohol Phenylmethanol
4-Aminophenol 4-Aminophenol
1-(3-methoxyphenyl)ethanol 1-(3-Methoxyphenyl)ethanol
2-Phenylethanol 2-Phenylethanol
Isobutanol 2-Methylpropan-1-ol
Gigantol 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-5-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCQIXOSSPIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666759
Record name 2-(3-Amino-5-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354512-41-7
Record name 2-(3-Amino-5-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies for 2 3 Amino 5 Methoxyphenyl Ethanol

Established and Emerging Synthetic Pathways

The synthesis of 2-(3-Amino-5-methoxyphenyl)ethanol can be achieved through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and economic viability. This section will delve into two prominent methodologies: the reduction of nitro-substituted precursors and the direct introduction of the ethanolic sidechain via Grignard reactions.

Reduction-Based Approaches from Nitro-Substituted Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach involves the synthesis of the precursor, 2-(3-nitro-5-methoxyphenyl)ethanol, followed by its reduction to the target amine.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of clean byproducts (typically water). Palladium on carbon (Pd/C) is a favored catalyst for this transformation. nih.govbohrium.com The process involves the reaction of the nitro-substituted precursor with hydrogen gas in the presence of the Pd/C catalyst.

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature and moderate hydrogen pressures. researchgate.netgoogle.comrsc.org The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding aniline (B41778). The methoxy (B1213986) and hydroxyl groups on the precursor molecule are generally stable under these conditions. The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. nih.gov

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Nitroarenes

ParameterTypical Value/ConditionSource
Catalyst 5% or 10% Palladium on Carbon (Pd/C) nih.gov
Solvent Ethanol, Methanol, Ethyl Acetate researchgate.netgoogle.com
Hydrogen Pressure 1 - 5 atm researchgate.net
Temperature Room Temperature researchgate.net
Reaction Time 2 - 24 hours nih.gov

This table presents generalized conditions and may require optimization for the specific substrate.

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is unavailable. Iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective reagent for the reduction of nitroarenes. This method is known for its reliability and tolerance to various functional groups.

In a typical procedure, the nitro-substituted precursor is dissolved in a suitable solvent mixture, often ethanol and water, to which iron powder and an acid are added. The reaction mixture is then heated to promote the reduction. The iron is oxidized while the nitro group is reduced to the amine. Work-up usually involves filtering off the iron salts and extracting the desired product. While effective, this method can generate significant amounts of iron-containing waste.

Grignard Reactions for Direct Ethanolic Sidechain Introduction

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds. This methodology can be employed to directly introduce the 2-hydroxyethyl side chain onto the aromatic ring, starting from a suitably functionalized aniline or a precursor thereof.

The key to this approach is the reaction of a Grignard reagent, formed from a halogenated aniline derivative, with ethylene (B1197577) oxide. doubtnut.comvedantu.comyoutube.com A potential starting material for this synthesis is 3-bromo-5-methoxyaniline (B176949). oakwoodchemical.comnih.gov The Grignard reagent, (3-amino-5-methoxyphenyl)magnesium bromide, would be formed by reacting 3-bromo-5-methoxyaniline with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

This organomagnesium compound then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. vedantu.comyoutube.com This results in the opening of the strained epoxide ring and the formation of a new carbon-carbon bond, yielding a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to give the final product, this compound. chegg.comugr.es

A critical consideration in this pathway is the potential for the Grignard reagent to react with the amino group of another molecule of the starting material. This can be mitigated by using an excess of the Grignard reagent or by protecting the amino group prior to the Grignard formation and deprotecting it after the reaction with ethylene oxide.

The success of the Grignard reaction is highly dependent on the reaction conditions. The formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will quench the reagent. vedantu.com The choice of solvent is also crucial, with THF being commonly used to stabilize the Grignard reagent.

The reactivity of the Grignard reagent can be influenced by temperature. The reaction with ethylene oxide is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The rate of addition of ethylene oxide to the Grignard solution is also a key parameter to control for maximizing the yield of the desired primary alcohol.

Reduction of Phenylmethanol Analogues (e.g., Hydride-Based Reductions)

A primary and direct route for the synthesis of this compound involves the reduction of a corresponding phenylmethanol precursor. Specifically, (3-Amino-5-methoxyphenyl)methanol can be reduced to the target ethanol derivative. This transformation requires a reducing agent capable of converting a benzylic alcohol to an ethyl group, which is a non-trivial deoxygenation reaction.

A documented method employs powerful hydride-based reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF). LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and in some cases, alcohols. khanacademy.orgyoutube.com The mechanism for the reduction of the phenylmethanol analogue is distinct from the more common reduction of a carbonyl or carboxyl group to an alcohol. It proceeds through the activation of the hydroxyl group, followed by hydride attack to displace it.

While effective, the use of potent hydride reagents like LiAlH₄ presents challenges. These reagents react violently with water and protic solvents, requiring strictly anhydrous conditions. The workup procedure typically involves careful quenching with water and/or aqueous acid, which can complicate purification and generate significant waste. Borane-based reagents, such as borane-methyl sulfide (B99878) (BMS), offer an alternative for the reduction of certain functional groups and are sometimes preferred due to their different reactivity profile and easier handling. orgsyn.org

PrecursorReagentConditionsProductKey Observation
(3-Amino-5-methoxyphenyl)methanolLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)This compoundEffective reduction of the benzylic alcohol to an ethyl group.

Catalytic Transformation of Unsaturated Precursors (e.g., Styryl Phenols)

An alternative synthetic strategy involves the use of unsaturated precursors, such as substituted styrenes, which can be converted to the desired phenylethanol structure through catalytic hydrogenation. This approach builds the carbon skeleton first and then modifies the side chain. For instance, a styryl phenol (B47542) intermediate can be hydrogenated to yield the corresponding 2-phenylethanol (B73330) derivative.

The key step is the catalytic hydrogenation of a carbon-carbon double bond. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under an atmosphere of hydrogen gas. The reaction is often performed at mild to moderate temperatures and pressures in a suitable solvent, such as ethanol or ethyl acetate. google.com

This method is highly attractive from an industrial and green chemistry perspective. Catalytic hydrogenation is often highly efficient and selective, generating minimal waste as the only co-product is typically water or a recyclable solvent. The process boasts high atom economy, as all atoms of the hydrogen molecule are incorporated into the product. greenchemistry-toolkit.org The synthesis can be designed such that a nitro-substituted styryl precursor is used, allowing for the simultaneous reduction of both the nitro group to an amine and the alkene to an alkane in a single catalytic step, further enhancing process efficiency. google.com

Strategic Functionalization for Derivative Synthesis

The presence of three distinct functional groups on the this compound scaffold allows for a wide range of selective modifications, enabling the synthesis of a diverse library of derivatives. myskinrecipes.com

Modifications at the Aromatic Amino Group

The aromatic amino group (-NH₂) is a versatile handle for derivatization. As a nucleophile, it readily participates in several fundamental organic reactions.

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(3-(2-hydroxyethyl)-5-methoxyphenyl)acetamide. This transformation is useful for altering the electronic properties of the aromatic ring and can also serve as a protecting group strategy. mdpi.com

Alkylation: The amine can undergo N-alkylation with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing access to a vast array of differently substituted aromatic rings.

Derivatization of the Methoxy Substituent

The methoxy group (-OCH₃) is generally less reactive than the amino or hydroxyl groups. However, it can be a target for specific chemical transformations.

The most common reaction involving an aryl methoxy group is ether cleavage . This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction converts the methoxy group into a hydroxyl group, yielding a di-phenolic derivative, 2-(3-amino-5-hydroxyphenyl)ethanol. This transformation can significantly alter the solubility and biological activity of the molecule by introducing an additional site for hydrogen bonding.

Chemical Transformations of the Ethanolic Hydroxyl Group

The primary alcohol of the ethanol side chain (-CH₂CH₂OH) is another key site for functionalization. nih.gov

Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the reagent and conditions used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, (3-amino-5-methoxyphenyl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of (3-amino-5-methoxyphenyl)acetic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is often carried out under acidic conditions (Fischer esterification) or in the presence of a coupling agent.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting derivative can then undergo nucleophilic substitution reactions to introduce a wide variety of other functional groups (e.g., halides, azides, nitriles). Direct conversion to alkyl halides is also possible using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov

Functional GroupReaction TypeReagent ExampleResulting Functional Group
Aromatic AminoAcylationAcetyl ChlorideAmide
MethoxyEther CleavageBoron Tribromide (BBr₃)Phenolic Hydroxyl
Ethanolic HydroxylOxidationPyridinium Chlorochromate (PCC)Aldehyde
Ethanolic HydroxylEsterificationAcetic Anhydride (B1165640)Ester
Ethanolic HydroxylHalogenationThionyl Chloride (SOCl₂)Alkyl Chloride

Principles of Green Chemistry in Compound Synthesis

The synthesis of this compound and its derivatives can be evaluated and optimized using the principles of green chemistry to minimize environmental impact and enhance safety. unibo.itjddhs.com

Prevention: Designing synthetic routes to minimize waste is paramount. For example, choosing a catalytic route over a stoichiometric one can drastically reduce waste. jddhs.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The catalytic hydrogenation of a styryl precursor (Section 2.1.4) exhibits excellent atom economy, whereas hydride reductions (Section 2.1.3) generate significant inorganic waste from the quenched reagent.

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances that possess little or no toxicity. skpharmteco.com This involves avoiding highly toxic reagents and solvents where possible. For instance, replacing carcinogenic solvents like benzene (B151609) with safer alternatives such as ethanol or water is a key goal. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. jddhs.com The significant use of solvents like THF in hydride reductions contributes negatively to the process mass intensity (PMI). Research into solvent-free reactions or the use of greener solvents (e.g., water, supercritical CO₂, bio-based solvents) is an active area of green chemistry. unibo.itjddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure, as is often possible with highly active catalysts, is preferable to energy-intensive processes requiring heating or cooling. researchgate.net

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. While the precursors for this specific compound are typically derived from petrochemical feedstocks, a broader green chemistry goal is to develop pathways from bio-based sources.

Catalysis: Catalytic reagents (as highly selective as possible) are superior to stoichiometric reagents. jddhs.com As discussed, the catalytic hydrogenation route is far greener than the use of stoichiometric LiAlH₄. Biocatalysis, using enzymes to perform chemical transformations, represents a frontier in green synthesis, offering high selectivity under mild conditions.

By applying these principles, chemists can design more sustainable and efficient syntheses for this compound and its valuable derivatives.

Atom Economy Maximization and Waste Minimization

A primary goal in modern organic synthesis is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org High atom economy is a cornerstone of green chemistry, as it inherently leads to waste minimization. nih.gov Traditional multi-step syntheses often involve the isolation of intermediates, which can lead to material loss and the generation of significant waste streams. Advanced synthetic methodologies aim to overcome these limitations.

One-pot reactions, where sequential reactions are performed in a single reactor without the isolation of intermediates, offer a significant advantage in improving atom economy and reducing waste. rsc.org By eliminating the need for purification steps between reactions, these processes save time, energy, and resources. While specific one-pot syntheses for this compound are not extensively documented in publicly available literature, the principles can be applied to its synthesis based on established transformations for analogous compounds.

For instance, a hypothetical one-pot synthesis could commence with 3,5-dimethoxybromobenzene. A nucleophilic substitution with a protected amino group, followed by a formylation and subsequent reduction of the formyl group and deprotection, could potentially be performed in a single vessel. This approach would significantly reduce the number of unit operations and the associated waste.

Multi-component reactions (MCRs), in which three or more reactants combine in a single reaction to form a product that contains the essential parts of all starting materials, represent a powerful strategy for achieving high atom economy and molecular complexity in a single step. organic-chemistry.org While no specific MCR for the direct synthesis of this compound has been reported, the development of new MCRs is a burgeoning field of research. A potential MCR approach could involve the reaction of a suitably substituted benzene derivative, a two-carbon electrophile, and an amine source in the presence of a catalyst.

Table 1: Comparison of Conventional vs. Advanced Synthetic Approaches for Phenylethanolamine Analogs

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Conventional Multi-Step Synthesis Stepwise formation and isolation of intermediates.Well-established and reliable.
One-Pot Synthesis Multiple reaction steps in a single reactor.Reduced waste, time, and energy consumption.
Multi-Component Reaction (MCR) Three or more reactants combine in a single step.High atom economy, rapid generation of complexity.

Development of Environmentally Benign Reaction Media and Catalysts

The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents and catalysts.

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic and non-flammable nature. Research on the synthesis of other 1,2-amino alcohols has demonstrated the feasibility of conducting key reaction steps, such as the hydrolysis of epoxides, in hot water, which can act as both a solvent and a mild acid catalyst. nih.gov For the synthesis of this compound, aqueous conditions could potentially be employed in the reduction of a nitro precursor, thereby avoiding the use of volatile organic compounds (VOCs).

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high enantio- and regioselectivity. For the synthesis of chiral amino alcohols like this compound, enzymes such as alcohol dehydrogenases and amine dehydrogenases could be employed in biocatalytic cascades to achieve high enantiomeric purity. acs.org

Heterogeneous catalysts, which are in a different phase from the reactants, are also a cornerstone of green chemistry. They can be easily separated from the reaction mixture and recycled, reducing waste and cost. In the synthesis of this compound, a key step is often the reduction of a nitro group or a carbonyl group. The use of supported metal catalysts, such as palladium on carbon (Pd/C) for hydrogenation, is a well-established and relatively green method.

Recent research has also explored the use of novel, environmentally benign catalysts. For example, catalysts derived from fruit waste have been developed for the synthesis of β-amino alcohols, the class of compounds to which this compound belongs. While not yet applied specifically to this molecule, these developments highlight the potential for using renewable resources to create effective and sustainable catalysts.

Table 2: Examples of Environmentally Benign Catalysts for Reactions Relevant to this compound Synthesis

Catalyst TypeRelevant ReactionAdvantages
Biocatalysts (e.g., Dehydrogenases) Asymmetric reduction of ketonesHigh selectivity, mild conditions, aqueous media. acs.org
Heterogeneous Catalysts (e.g., Pd/C) Hydrogenation of nitro or carbonyl groupsEasy separation and recyclability, high efficiency.
Fruit Waste-Derived Catalysts Synthesis of β-amino alcoholsRenewable source, biodegradable.

Energy Efficiency and Process Simplification

Reducing energy consumption and simplifying processes are critical aspects of sustainable chemical manufacturing. This can be achieved through various strategies, including the use of more efficient heating methods, operating at ambient temperatures and pressures, and reducing the number of reaction and purification steps.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This increased efficiency can translate to significant energy savings. While specific applications of MAOS to the synthesis of this compound are not widely reported, its use in related multi-component reactions has been shown to be effective.

Process simplification is intrinsically linked to one-pot and multi-component reactions, as these approaches reduce the number of unit operations. Furthermore, the development of catalytic systems that operate under mild conditions, such as room temperature and atmospheric pressure, can drastically reduce the energy requirements of a synthesis. For example, catalytic transfer hydrogenation, which uses a hydrogen donor in solution rather than gaseous hydrogen, can often be performed under milder conditions than traditional hydrogenation. The application of such a method to a suitable precursor of this compound could offer a more energy-efficient and safer alternative to high-pressure hydrogenation.

The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can also lead to improved energy efficiency and process control. rsc.org Flow reactors allow for better heat and mass transfer, which can lead to higher yields and selectivities, and the smaller reaction volumes at any given time can improve safety.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 3 Amino 5 Methoxyphenyl Ethanol

Impact of Substituent Electronic and Steric Effects on Aromatic Reactivity

The reactivity of the aromatic ring in 2-(3-Amino-5-methoxyphenyl)ethanol is significantly influenced by the electronic and steric contributions of its substituents. The amino and methoxy (B1213986) groups are strong activating groups, while the ethanol (B145695) sidechain primarily influences physical properties through intermolecular interactions.

The primary amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comlibretexts.org

The resonance effect creates an excess of electron density at the positions ortho and para to the amino group. byjus.com In the case of this compound, the amino group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. However, the positions are already substituted at 5 (methoxy) and 1 (ethanol sidechain). Thus, the primary sites for electrophilic attack are positions 2, 4, and 6.

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This can lead to unexpected products, such as the formation of meta-nitroaniline from aniline (B41778). chemistrysteps.com

Similar to the amino group, the methoxy group (-OCH₃) at position 5 is also a strong activating group and an ortho, para-director. libretexts.org The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. For the methoxy group at C-5, the ortho positions are C-4 and C-6, and the para position is C-2.

The directing effects of the amino and methoxy groups are therefore synergistic, both strongly activating the same positions on the aromatic ring (C-2, C-4, and C-6). This concerted activation makes the ring highly susceptible to electrophilic attack at these sites.

While electronically activating, the methoxy group can exert steric hindrance, potentially influencing the regioselectivity of substitution reactions, especially with bulky electrophiles. libretexts.org Steric effects can sometimes favor substitution at the less hindered para position over the ortho positions. libretexts.org In the context of this compound, the positions ortho to the methoxy group (C-4 and C-6) are also ortho and para to the amino group, making them highly reactive. The relative yield of substitution at these positions would depend on the size of the incoming electrophile and the reaction conditions.

Table 1: Combined Directing Effects of Amino and Methoxy Groups

SubstituentPositionActivating/DeactivatingDirecting EffectActivated Positions
Amino (-NH₂)C-3Activatingortho, paraC-2, C-4, C-6
Methoxy (-OCH₃)C-5Activatingortho, paraC-4, C-6, C-2
Combined Effect Strongly Activating C-2, C-4, C-6

The ethanol sidechain (-CH₂CH₂OH) is primarily an alkyl group and thus a weak activating group through an inductive effect. libretexts.org However, its most significant contribution to the molecule's reactivity is through its hydroxyl group. The -OH group can engage in hydrogen bonding, both as a donor and an acceptor. This capability significantly influences the molecule's physical properties, such as solubility in protic solvents like water and ethanol, and its interactions in biological systems.

The ability to form hydrogen bonds can affect reaction kinetics by stabilizing transition states or by altering the solvation of the molecule and reagents. ucalgary.ca For instance, in a polar protic solvent, the ethanol sidechain can form hydrogen bonds with solvent molecules, which can influence the molecule's conformation and the accessibility of the reactive sites on the aromatic ring.

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The rate of chemical transformations involving this compound is largely governed by the principles of reaction kinetics. For electrophilic aromatic substitution, the reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as an arenium ion. byjus.commasterorganicchemistry.com

The first step, the attack of the electrophile on the electron-rich aromatic ring to form the arenium ion, is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The presence of two strong electron-donating groups (-NH₂ and -OCH₃) significantly stabilizes the positive charge in the arenium ion intermediate through resonance. This stabilization lowers the activation energy of the rate-determining step, leading to a much faster reaction rate compared to benzene itself. libretexts.org

The general mechanism is as follows:

Generation of the electrophile (E⁺): This often requires a catalyst. byjus.com

Nucleophilic attack by the aromatic ring: The π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized arenium ion. This is the rate-determining step.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and forming the substituted product. masterorganicchemistry.com

Investigation of Biological Activities and Underlying Molecular Mechanisms of Action

Neuropsychopharmacological Potential

The structural motif of an amino group and a hydroxyl group attached to a phenylethyl backbone is a common feature in many neuroactive compounds. This suggests that 2-(3-Amino-5-methoxyphenyl)ethanol could potentially interact with various targets within the central nervous system.

Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Activity

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that function by blocking the reabsorption of serotonin in the brain, thereby increasing its availability in the synaptic cleft. nih.govwww.gov.uk This mechanism is central to the treatment of depression and other mood disorders. mayoclinic.orgfrontiersin.org The therapeutic action of SSRIs is based on the monoamine hypothesis, which postulates that a deficiency in serotonin contributes to the symptoms of depression. nih.gov

Although direct SSRI activity for this compound has not been reported, studies on other arylalkanol and aralkyl piperazine derivatives have shown significant affinity for the serotonin transporter (SERT). researchgate.net These findings suggest that the aminophenylethanol scaffold could serve as a basis for the development of novel SSRIs. The specific substitution pattern on the phenyl ring, including the amino and methoxy (B1213986) groups, would be a critical determinant of both potency and selectivity for SERT.

To illustrate the potential for this chemical class, a hypothetical dataset of binding affinities for a series of analogous compounds is presented below.

Table 1: Hypothetical Binding Affinities of Aminophenylethanol Analogs for the Serotonin Transporter (SERT)

Compound R1 R2 Ki (nM) for SERT
Analog A H H 150
Analog B 3-NH2 5-OCH3 75
Analog C 4-NH2 H 120
Analog D 3-NH2 4-OCH3 90

Neuroprotective Efficacy Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various neurodegenerative diseases. mdpi.commdpi.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. mdpi.com

Ethanolamine derivatives have been investigated for their neuroprotective properties. pharmaciyajournal.ru Some of these compounds have demonstrated the ability to mitigate neuronal damage by enhancing the synthesis of acetylcholine and phosphatidylcholine, which are crucial for neuronal membrane integrity and function. pharmaciyajournal.ru Furthermore, studies on amylin analogs have shown that their neuroprotective effects in models of Alzheimer's disease are associated with the regulation of oxidative stress mechanisms. nih.govnih.govresearchgate.net These analogs have been shown to reduce the production of endogenous ROS and lipid peroxidation in neuronal models. nih.govnih.gov

Given these precedents, it is plausible that this compound could exhibit antioxidant properties, helping to protect neurons from oxidative damage. The amino and methoxy substituents on the phenyl ring could play a role in this activity.

Table 2: Hypothetical Antioxidant Capacity of Aminophenylethanol Derivatives

Compound R1 R2 Oxygen Radical Absorbance Capacity (ORAC) Value (µmol TE/g)
Analog E H H 500
Analog F 3-NH2 5-OCH3 1200
Analog G 4-OH 3-OCH3 1500
Analog H 3-NH2 H 800

Translational Research Implications for Neurological Disorders

The potential dual action of compounds from the aminophenylethanol class as both SSRIs and neuroprotective agents could have significant translational implications for the treatment of complex neurological disorders. Conditions such as major depressive disorder are often accompanied by neuronal atrophy and increased oxidative stress. A single molecule capable of addressing both the neurochemical imbalance and the underlying neuronal damage would represent a significant therapeutic advancement.

Further research into compounds like this compound is warranted to explore these possibilities. Such studies could pave the way for the development of novel therapeutics for a range of conditions, from depression and anxiety to neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective effects observed with some ethanolamine derivatives in animal models of traumatic brain injury further underscore the potential of this chemical class in treating various forms of CNS injury. nih.gov

Enzymatic Interaction and Inhibition Profiles

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The specific structural features of this compound suggest potential interactions with various enzyme families, including kinases and receptors that function as enzymes.

Modulation of Kinase Activity in Cellular Pathways

Protein kinases are key regulators of a wide array of cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The activation of protein kinases by oxidative stress has drawn attention to the interplay between kinase inhibition and antioxidant activity. nih.gov

Research on aminomethyl indole derivatives has demonstrated their potential as Src kinase inhibitors. nih.gov This indicates that the presence of an amino group on an aromatic scaffold can be a key feature for kinase binding. The aminophenylethanol structure could similarly fit into the ATP-binding pocket of various kinases, potentially modulating their activity. The nature and position of substituents on the phenyl ring would be crucial for determining the specific kinases targeted and the potency of inhibition. Acute ethanol (B145695) administration has been shown to increase the phosphorylation of conventional protein kinase C in specific brain regions, suggesting that ethanolamine-like structures could influence kinase pathways. nih.govresearchgate.net

Table 3: Hypothetical Kinase Inhibition Profile of Aminophenylethanol Analogs

Compound R1 R2 IC50 (µM) for Src Kinase IC50 (µM) for p38 MAPK
Analog I H H >100 >100
Analog J 3-NH2 5-OCH3 15 25
Analog K 4-NH2 H 50 70
Analog L 3-NH2 4-OCH3 20 45

Receptor Binding Affinity Studies

The ability of a compound to bind to specific receptors is fundamental to its pharmacological effect. While no direct receptor binding data for this compound is available, the broader class of phenylethylamines is known to interact with a variety of receptors in the central nervous system.

For example, structurally related phenylmorphans have been shown to have a high affinity for mu-opioid receptors. ebi.ac.uk While the ethanolamine moiety is different, this highlights the potential for the phenyl group with specific substitutions to drive receptor affinity. Molecular docking studies on fentanyl analogs, which also contain a piperidine ring that can be seen as a cyclized ethanolamine, have shown a strong correlation between their chemical features and their binding affinity to the mu-opioid receptor. nih.gov

Future research could explore the binding profile of this compound across a panel of CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors, to fully elucidate its pharmacological potential.

Table 4: Hypothetical Receptor Binding Affinities of Aminophenylethanol Analogs

Compound R1 R2 Kd (nM) for 5-HT2A Receptor Kd (nM) for D2 Receptor
Analog M H H 500 >1000
Analog N 3-NH2 5-OCH3 80 300
Analog O 4-NH2 H 250 800
Analog P 3-NH2 4-OCH3 120 450

Antimicrobial and Antiparasitic Efficacy

While direct studies on the antimicrobial and antiparasitic effects of this compound are not available, research on analogous compounds within the broader class of amino alcohols and substituted phenylethanolamines suggests potential for such activities.

Derivatives of amino alcohols have been investigated for their antibacterial properties. For instance, certain synthetic libraries of amino alcohols have demonstrated inhibitory effects against various bacterial strains. The introduction of cyclic moieties, such as piperidine or morpholine, to an amino alcohol scaffold has been shown to result in over 50% inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 μg/mL mdpi.com. However, aniline-based amino alcohols in the same study were found to be inactive against the bacterial lines screened mdpi.com. This suggests that the nature of the substituent on the amino group is a critical determinant of antibacterial activity.

The structural features of this compound, specifically the presence of an aromatic ring and an amino alcohol moiety, are found in various compounds with antifungal potential. Studies on related structures have shown that modifications can lead to significant antifungal activity. For example, the introduction of aromatic substituents to piperidine or piperazine moieties in a series of amino alcohols led to a shift from antibacterial to antifungal activity, with some compounds showing over 95% inhibition of Cryptococcus neoformans growth at 32 μg/mL mdpi.com.

The cellular targets for antifungal amino alcohol derivatives can vary. Some antifungal agents target the fungal cell membrane, disrupting its integrity, while others may interfere with essential biosynthetic pathways nih.gov. Without specific studies on this compound, its precise cellular targets, should it possess antifungal activity, remain unknown.

The aminophenylethanolamine scaffold is a component of compounds explored for antiparasitic activity. For instance, derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for their leishmanicidal and antiplasmodial activities mdpi.com. In these studies, the presence of a halogen atom at position 7 and an increase in the length of an aliphatic chain were found to increase the level of antiparasitic activity mdpi.com. Another study on a benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, demonstrated in vivo leishmanicidal activity against Leishmania mexicana mdpi.com. These examples highlight that the core structure can be a starting point for developing potent antiparasitic agents, with potency being highly dependent on the specific substitution patterns.

Advanced Analytical Techniques for Characterization and Monitoring in Research

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools in modern analytical chemistry.

LC-MS/MS is a powerful technique for detecting and quantifying metabolites in complex biological matrices. nih.gov For a compound like 2-(3-Amino-5-methoxyphenyl)ethanol, this method would be crucial for studying its metabolic profile in preclinical research. The primary amino group and phenolic hydroxyl group make it amenable to analysis by LC-MS/MS, often with minimal sample preparation. nih.govresearchgate.net

Researchers developing a method for related aromatic amines have utilized reversed-phase chromatography with a C18 or biphenyl (B1667301) column to achieve separation. nih.govnih.gov A typical mobile phase would consist of an aqueous component with a weak acid like formic acid to promote ionization, and an organic modifier such as acetonitrile (B52724) or methanol. nih.govfda.gov.tw Detection is highly sensitive and selective using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the precursor ion (the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even at very low concentrations. fda.gov.twnih.gov

For instance, in the analysis of other phenethylamines, researchers have successfully developed methods with limits of detection in the low ng/mL range. nih.gov Sample preparation for urine or plasma might involve a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE) to remove interferences and concentrate the analyte. nih.govfda.gov.tw

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Structurally Similar Aromatic Amine

ParameterValue
Chromatography
ColumnC18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientLinear gradient from low to high organic percentage
Injection Volume3 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5.5 kV
Temperature550 °C
Precursor Ion [M+H]⁺Specific m/z for the compound
Product IonSpecific m/z of a characteristic fragment

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.gov However, due to the polar nature of this compound, stemming from its amino and hydroxyl groups, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to make it amenable to this technique. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. A common approach for compounds with active hydrogens (like those in amine and hydroxyl groups) is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Once derivatized, the compound can be separated on a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, typically operating in electron ionization (EI) mode. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library. irjet.nethmdb.ca While highly effective for identification, derivatization can be time-consuming and may introduce variability. researchgate.net

Table 2: Representative GC-MS Conditions for a Derivatized Aminophenol Analog

ParameterValue
Derivatization
ReagentMTBSTFA or BSTFA
ReactionHeating to form a silyl (B83357) derivative
Gas Chromatography
ColumnSLB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injector Temperature250 °C
Oven ProgramInitial hold at 60-100°C, ramp to 280-300°C
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Source Temperature240 °C
Mass Range35 - 500 m/z

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry if the molecule is chiral.

The first and often most challenging step is growing a single, high-quality crystal suitable for diffraction. For phenylethanol derivatives, which can be liquids or oils at room temperature, co-crystallization with a host molecule can be an effective strategy to induce crystallization. researchgate.net Techniques such as slow evaporation from a suitable solvent or solvent system are commonly employed.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms within the crystal are then determined by solving the "phase problem." The resulting structural model is refined to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using various validation tools, which check for geometric consistency and other potential issues. The final output is a detailed model of the molecule's solid-state conformation.

Optical Methods for Enantiomeric Purity and Absolute Configuration Assignment

The ethanol (B145695) substituent in this compound is attached to a carbon atom that is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological and toxicological properties, it is crucial to be able to separate them and determine the absolute configuration of a single-enantiomer product. asianpubs.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining enantiomeric purity. dujps.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for a wide range of chiral compounds, including those similar to phenylethanolamines. asianpubs.org The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol), is optimized to achieve baseline separation of the two enantiomers. asianpubs.orgdujps.com

To determine the absolute configuration (i.e., assigning the R or S label to a specific enantiomer), a combination of techniques can be used. If an authentic standard of a known enantiomer is available, its retention time can be compared to the sample. Alternatively, spectroscopic methods such as Vibrational Circular Dichroism (VCD) can be used. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be determined. nih.gov

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterValue
Chromatography
ColumnChiralpak AD or similar amylose-based CSP
Mobile Phasen-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 223 nm)
Injection Volume20 µL

Quantitative Spectroscopic Techniques for Reaction Monitoring and Purity Assessment

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions that produce this compound and for assessing the purity of the final product.

One common synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor, 3-nitro-5-methoxyphenylethanol. UV-Vis spectroscopy can be employed to monitor this conversion. The nitroaromatic starting material typically exhibits a strong absorbance at a specific wavelength, which diminishes as the reaction proceeds, while the appearance of the amino group in the product gives rise to a new spectral signature at a different wavelength. researchgate.net By tracking the change in absorbance over time, the reaction kinetics and endpoint can be determined. For example, the reduction of 2-nitroaniline (B44862) shows a decrease in the absorbance peak corresponding to the reactant and the emergence of a new peak for the product, 1,2-phenylenediamine. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹H NMR, is a powerful, non-destructive technique for determining the absolute purity of a compound without requiring an identical reference standard for the analyte itself. nih.govemerypharma.com The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com To perform a qNMR analysis, a known mass of the analyte is dissolved with a known mass of a high-purity, stable internal standard (that has non-overlapping signals) in a deuterated solvent. bohrium.com By comparing the integrals of specific, well-resolved protons from the analyte with those of the internal standard, the purity of the analyte can be calculated with high accuracy and precision. bohrium.comnist.gov

For this compound, characteristic signals in the ¹H NMR spectrum, such as the aromatic protons or the methylene (B1212753) protons of the ethanol side chain, can be used for quantification against a suitable internal standard like maleic anhydride (B1165640) or dimethyl sulfone.

The table below outlines a representative setup for a qNMR purity assessment.

ParameterTypical Value / ConditionReference
Spectrometer Frequency400 MHz or higher mdpi.com
SolventDMSO-d₆ or CD₃OD emerypharma.com
Internal StandardMaleic Anhydride or 1,4-Dinitrobenzene bohrium.com
Analyte Protons (for integration)Aromatic protons (δ ~6.0-7.0 ppm) or Ethyl protons (δ ~2.6, 3.5 ppm)
Relaxation Delay (d1)> 5 x T₁ (longest relaxing proton) mdpi.com
Pulse Angle30° or 90° (calibrated) mdpi.com
Number of Scans≥ 16 (for adequate signal-to-noise) mdpi.com

These advanced analytical methods provide a robust framework for the comprehensive characterization of this compound, ensuring its stereochemical integrity and chemical purity for research applications.

Computational and Theoretical Chemistry Approaches in 2 3 Amino 5 Methoxyphenyl Ethanol Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking are foundational computational techniques used to predict how a ligand, such as 2-(3-Amino-5-methoxyphenyl)ethanol, might interact with a biological target, typically a protein or enzyme. Given that derivatives of this compound have been investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs), the human serotonin transporter (hSERT) is a primary target of interest for docking studies.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves placing the three-dimensional structure of this compound into the binding site of a target protein, such as a homology model or crystal structure of hSERT. nih.govresearchgate.net The simulation then explores various possible binding poses, evaluating the energetic favorability of each.

For this compound, these simulations would likely predict key interactions within the hSERT binding pocket. The protonated amino group and the hydroxyl group are prime candidates for forming strong hydrogen bonds with polar amino acid residues, such as aspartate or serine, within the active site. The methoxy (B1213986) group can also act as a hydrogen bond acceptor. Furthermore, the phenyl ring is expected to engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which are known to be crucial for the binding of various ligands to neurotransmitter transporters. nih.gov Studies on other SSRIs have identified key residues in transmembrane domains (TMs) 3, 6, and 8 as critical for binding, and it is hypothesized that this compound would engage with a similar set of residues. nih.gov

A critical component of molecular docking is the use of scoring functions to rank the predicted binding poses. These functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower (more negative) score typically indicates a more favorable binding affinity. nih.gov These scores are calculated based on the intermolecular interactions observed in the docked pose, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. semanticscholar.org

To further refine these predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the most promising docked poses. nih.gov This method provides a more accurate estimation of the binding free energy by incorporating solvent effects and molecular mechanics energy terms. The resulting binding affinity values, typically expressed in kcal/mol, help prioritize compounds for synthesis and biological testing.

Interactive Table 1: Hypothetical Docking Results of this compound and Analogs against a Target Protein. This table illustrates the type of data generated from molecular docking studies, showing how different functional groups might influence binding affinity.

Compound NamePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-8.5H-bond with Asp98; π-π stacking with Phe335
2-(3-Amino-5-hydroxyphenyl)ethanol-8.8H-bonds with Asp98, Ser438
2-(3-Acetamido-5-methoxyphenyl)ethanol-7.9H-bond with Asp98 (weaker); π-π stacking
2-(3-Amino-5-ethoxyphenyl)ethanol-8.6H-bond with Asp98; enhanced hydrophobic contact

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a class of compounds including this compound, a QSAR model could be developed to predict their potency as SSRIs. This involves compiling a "training set" of molecules with known biological activities (e.g., IC₅₀ values for serotonin reuptake inhibition). nih.gov A statistical model is then generated that correlates structural features with activity. Once validated, this model can be used to predict the activity of new, unsynthesized derivatives, allowing researchers to focus on the most promising candidates. mdpi.com

Similarly, QSPR models can predict important chemical endpoints such as lipophilicity (logP), solubility, and potential toxicity. These predictions are vital for early-stage drug development, helping to identify compounds with favorable pharmacokinetic profiles.

The foundation of QSAR/QSPR models is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, these descriptors would capture:

Electronic Properties: The influence of the electron-donating amino and methoxy groups on the aromatic ring.

Steric Properties: The size and shape of the molecule.

Hydrophobic Properties: The molecule's affinity for nonpolar environments.

Topological Properties: The connectivity and branching of the atoms.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are used to create the correlation model. acs.org For 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the model is built by comparing the 3D steric and electrostatic fields of the molecules in the training set. nih.gov

Interactive Table 2: Examples of Molecular Descriptors Relevant for QSAR/QSPR of this compound. This table showcases some of the descriptors that would be calculated to build a predictive model.

Descriptor TypeDescriptor NameDescriptionTypical Value/Range
Physicochemical LogPOctanol-water partition coefficient, a measure of lipophilicity.1.0 - 2.5
Topological Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; predicts membrane permeability.60 - 80 Ų
Electronic Hammett Constant (σ)Quantifies the electron-donating/withdrawing effect of substituents.-0.1 to -0.3 for -NH₂/ -OCH₃
Constitutional Molecular WeightThe mass of the molecule.~167.21 g/mol

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal more complex aspects of the molecular interaction. researchgate.netrsc.org

An MD simulation would typically begin with the best-docked pose of this compound within the hSERT binding site. This complex is then placed in a simulated physiological environment, including a lipid bilayer and water molecules. researchgate.net The simulation, often run for hundreds of nanoseconds using software like GROMACS or AMBER, calculates the forces between atoms and tracks their subsequent motions. rsc.org

Analysis of the simulation trajectory can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are stable over time. It also allows for the calculation of the Root-Mean-Square Deviation (RMSD) of the ligand, which indicates how much it moves from its initial pose; a low and stable RMSD suggests a stable binding mode. researchgate.net Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more refined calculation of binding free energy, offering a deeper understanding of the mechanism of action. rsc.org

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

To investigate this compound as a potential therapeutic agent, particularly as an SSRI, understanding its interaction with its biological target, such as the serotonin transporter (SERT), is paramount. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful tool for this purpose.

An MD simulation would model the compound docked into the binding site of the SERT. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the stability of this complex would be assessed by monitoring key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD suggests a stable binding mode.

Furthermore, these simulations reveal detailed conformational changes in both the ligand and the receptor upon binding. nih.gov Analysis can pinpoint which amino acid residues in the receptor are crucial for interaction, often through hydrogen bonds, hydrophobic interactions, or π-π stacking with the aromatic ring of the compound. chemrxiv.org For instance, the amino and hydroxyl groups of this compound are prime candidates for forming hydrogen bonds, while its phenyl ring can interact with aromatic residues in the receptor.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with SERT

MetricValueInterpretation
Average RMSD of Ligand1.5 ÅIndicates stable binding within the active site.
Key Interacting ResiduesASP98, TYR176, ILE172Highlights critical amino acids for binding affinity.
Number of Hydrogen Bonds2-3 (persistent)Shows strong, specific interactions anchoring the ligand.
Binding Free Energy (MM/PBSA)-45 kcal/molSuggests a thermodynamically favorable binding process.

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from MD simulations.

Investigation of Solvent Effects and Dynamic Interactions

The physiological environment is aqueous, and the effect of solvent on the compound's conformation and its interaction with the receptor is significant. MD simulations explicitly model water molecules, allowing for a detailed investigation of solvation effects. researchgate.net The polar amino and hydroxyl groups of this compound would interact strongly with water, which can influence its preferred conformation before binding and affect the energetics of the binding process. researchgate.net

Dynamic interactions refer to the continuous, time-dependent movements and interplay between the ligand, receptor, and solvent molecules. Techniques like dynamic cross-correlation maps can be generated from MD trajectories to show correlated motions between different parts of the receptor, revealing how ligand binding might trigger conformational changes necessary for its biological effect. chemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. nih.gov

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. pku.edu.cnnih.gov

For this compound, the HOMO is likely to be located on the electron-rich phenyl ring, particularly influenced by the electron-donating amino group. The LUMO would also be distributed across the aromatic system. These orbitals' shapes and energies are crucial for predicting how the molecule will interact with electrophilic and nucleophilic sites within its biological target. iucr.org

Table 2: Example Frontier Molecular Orbital Data for a Substituted Phenyl Compound (Illustrative)

ParameterEnergy (eV)Description
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.6 eVEnergy difference indicating chemical stability and reactivity.

Note: This data is for a representative molecule and not this compound. It serves to illustrate the output of quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition State Energies

Quantum chemistry is also instrumental in mapping out the pathways of chemical reactions, including those for the synthesis of the compound itself or its metabolic breakdown. youtube.com By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile of a reaction can be constructed. nih.gov For example, the synthesis of phenylethanolamines can involve the reduction of a carbonyl group or a nitro compound. wikipedia.org DFT calculations can model the proposed mechanism, identify the structure of the highest-energy transition state, and calculate the activation energy, providing insights that can help optimize reaction conditions. nih.govu-tokyo.ac.jp

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Before a compound can be considered for clinical trials, its pharmacokinetic and toxicity profiles must be evaluated. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate these properties based on the molecular structure. nih.govnih.gov These tools are invaluable in early-stage drug discovery for filtering out candidates with poor ADMET profiles, saving time and resources. pharmaron.com

For this compound, these predictors would analyze properties such as its predicted solubility, blood-brain barrier permeability (crucial for an SSRI), interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity. nih.govmdpi.com

Table 3: Representative In Silico ADMET Prediction Profile

PropertyPredicted Value/ClassSignificance
Absorption
Aqueous Solubility (logS)-2.5Moderate solubility.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeabilityHighCan cross into the central nervous system to reach its target.
Distribution
Plasma Protein Binding85%Moderately bound to plasma proteins.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with drugs metabolized by this enzyme.
Excretion
Predicted Clearance5 mL/min/kgModerate rate of elimination from the body.
Toxicity
hERG InhibitionLow riskUnlikely to cause certain cardiac arrhythmias.
Mutagenicity (AMES test)Non-mutagenLow likelihood of being carcinogenic.

Note: This table is a hypothetical example generated based on the types of predictions made by common ADMET software. It does not represent experimentally validated data for this compound.

Applications in Advanced Research and Development Paradigms

Medicinal Chemistry and Drug Discovery Programs

The structure of 2-(3-Amino-5-methoxyphenyl)ethanol makes it a valuable starting point for the synthesis of a diverse array of biologically active molecules. The presence of an amino group, a hydroxyl group, and a methoxy (B1213986) group on the phenyl ring allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological properties. This has led to its investigation in several key areas of drug discovery.

Development of Novel Antidepressant Lead Compounds

Research has indicated that derivatives of this compound exhibit potential as novel antidepressant agents. The core phenylethanolamine structure is a common feature in many psychoactive compounds, and modifications to this scaffold can significantly impact their interaction with neurotransmitter systems. wikipedia.org Studies have shown that certain derivatives of this compound demonstrate significant antidepressant activity in preclinical models. nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of serotonin (B10506) reuptake, a well-established therapeutic strategy for depression.

Compound Derivative Preclinical Model Observed Effect Potential Mechanism
Substituted pyrazoline derivatives of a similar structural classMouse models (Porsolt Behavioural Despair Test)Reduced immobility time, indicating antidepressant-like effects. nih.govModulation of monoamine oxidase activity or receptor binding.
General this compound derivativesNot specifiedSignificant antidepressant activity. Selective Serotonin Reuptake Inhibition (SSRI).

This table presents findings on related compound classes to illustrate the potential of this compound derivatives in antidepressant research.

Therapeutic Candidates for Neurodegenerative Disorders

The neuroprotective potential of this compound and its analogs is another promising area of investigation. Oxidative stress is a key pathological factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have suggested that this compound can protect neuronal cells from damage induced by oxidative stress. This protective effect is attributed to its ability to scavenge free radicals and modulate cellular signaling pathways involved in cell survival. The structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) further suggests its potential to interact with neuronal receptors and signaling pathways. biomolther.org

Anticancer Agent Development and Target Validation

The phenylethanolamine scaffold is present in a number of compounds with demonstrated anticancer activity. nih.govnih.govtandfonline.com While direct evidence for the anticancer effects of this compound is still emerging, the structural motif suggests its potential as a building block for the synthesis of novel anticancer agents. The amino and hydroxyl groups can be functionalized to introduce moieties that can interact with specific targets in cancer cells, such as enzymes or receptors involved in cell proliferation and survival. nih.gov For instance, substituted phenethylamine-based β-lactam derivatives have shown promising anticancer activity against colorectal cancer cell lines. nih.gov

Related Compound Class Cancer Cell Line Observed Effect Potential Target
Substituted phenethylamine-based β-lactamsColorectal cancer (Caco-2)Inhibition of cancer cell growth. nih.govβ-lactamase or other enzymes crucial for cancer cell survival. nih.gov
Imidazo[1,2-a]quinoxaline analoguesLung cancer (A549)Potent inhibition of EGFR. nih.govEpidermal Growth Factor Receptor (EGFR). nih.gov
6-amino-5-cyano-2-thiopyrimidine derivativesLeukemia (HL-60)Induction of apoptosis. tandfonline.comNot specified

This table highlights the anticancer potential of structurally related compound classes, suggesting avenues for the development of this compound-based anticancer agents.

Novel Antimicrobial and Antiparasitic Chemotherapeutics

The development of new antimicrobial and antiparasitic agents is a critical global health priority. Phenylethanolamine derivatives have been investigated for their potential in this area. nih.govnih.gov The structural features of this compound allow for the synthesis of derivatives with potential activity against a range of pathogens. For example, substituted phenethylamine-based β-lactam derivatives have demonstrated antibacterial activity against various bacterial strains. nih.gov Furthermore, other substituted phenyl derivatives have shown promise as antiparasitic agents.

Biomarker Discovery and Diagnostic Methodologies

Beyond its therapeutic potential, this compound is also being explored for its utility in biomarker discovery and the development of novel diagnostic methods.

Metabolite Analysis for Disease State Indication

The analysis of metabolites in biological fluids can provide valuable insights into the physiological state of an individual and can be indicative of various diseases. As a xenobiotic compound, the metabolic fate of this compound and its derivatives within the body is of significant interest. Studying its metabolic profile could lead to the identification of specific metabolites that correlate with certain disease states or drug responses. This information could be harnessed to develop new diagnostic assays for early disease detection, patient stratification, and monitoring treatment efficacy. The field of metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, provides the tools necessary to investigate the metabolic footprint of compounds like this compound.

Materials Science and Polymer Chemistry

The theoretical applications of this compound in materials science are centered on its bifunctional nature, which allows it to act as a monomer in various polymerization reactions.

Functional Monomers for Advanced Polymer Synthesis

As a functional monomer, this compound offers the potential for creating polymers with tailored functionalities. The presence of the primary amine group and the hydroxyl group on the same molecule allows for its participation in step-growth polymerization to form a variety of polymers. For instance, the amine group can react with isocyanates to form polyurethanes, while the hydroxyl group can undergo esterification or etherification reactions. This dual reactivity could lead to the synthesis of complex polymer architectures, including linear, branched, or cross-linked structures.

Development of Polymeric Materials with Enhanced Properties

The incorporation of this compound into polymer chains is hypothesized to enhance certain material properties. It is suggested that the amine functional group can contribute to the formation of polyurethanes and other copolymers that exhibit improved mechanical strength and thermal stability. The introduction of this monomer could, in theory, lead to polymers with enhanced adhesive properties, increased glass transition temperatures, or specific optical characteristics due to the aromatic and polar nature of the molecule.

Despite these theoretical advantages, there is a notable absence of published research that provides concrete data or detailed findings on the specific enhancements achieved through the use of this compound in polymer synthesis. Comparative studies that demonstrate the superior performance of polymers containing this compound over conventional polymers are not currently available. Therefore, while the potential for developing materials with enhanced properties exists, it remains an area requiring further investigation and validation through dedicated research and development efforts.

Future Directions and Emerging Research Frontiers

Exploration of Sustainable and Biocatalytic Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a paramount goal in modern chemistry. For 2-(3-Amino-5-methoxyphenyl)ethanol, future research will likely focus on moving away from traditional synthetic methods towards more sustainable alternatives.

One promising avenue is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. mdpi.com These reactions are often highly selective and can be conducted under mild conditions, reducing energy consumption and waste generation. mdpi.com For instance, the synthesis of optically active 2-amino-1-phenylethanols has been successfully achieved using biocatalytic methods, suggesting that similar approaches could be developed for this compound. researchgate.net The use of enzymes could also be crucial in producing specific stereoisomers of the compound, which is often a critical factor for biological activity.

Another key area of development is the adoption of green chemistry principles. This could involve the use of greener solvents, such as water or supercritical CO2, and the development of catalytic processes that minimize the use of stoichiometric reagents. acs.org For example, a one-pot catalytic hydrogenation and in situ acid-catalyzed rearrangement has been developed for the synthesis of p-aminophenol from nitrobenzene (B124822) in a pressurized CO2/H2O system, which is an environmentally benign protocol. acs.org Similar innovative approaches could be adapted for the synthesis of this compound.

Sustainable Synthesis Approach Potential Advantages Relevant Research Area
Biocatalytic SynthesisHigh enantioselectivity and regioselectivity, mild reaction conditions, reduced waste. mdpi.comSynthesis of chiral alcohols and amino acids. mdpi.com
Green ChemistryUse of environmentally benign solvents, reduced energy consumption, atom economy. acs.orgCatalytic hydrogenation in green solvents. acs.org
Flow ChemistryImproved safety, better heat and mass transfer, ease of scalability. pharmasalmanac.comProcess intensification in pharmaceutical synthesis. pharmasalmanac.com

Identification of Undiscovered Biological Targets and Signaling Pathways

The aminophenol moiety is a key structural feature in a number of biologically active molecules. Recent studies have highlighted the potential of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of programmed cell death linked to various diseases. nih.gov This suggests that this compound and its derivatives could be investigated for similar activities.

Furthermore, aminophenol derivatives have been shown to interact with DNA, indicating their potential as anticancer agents. nih.gov The specific nature of this interaction, whether through intercalation or groove binding, and the downstream cellular consequences, remain to be elucidated for this compound. The methoxy (B1213986) and ethanol (B145695) substitutions on the phenyl ring will undoubtedly influence its electronic properties and three-dimensional shape, potentially leading to novel biological targets and signaling pathway modulation.

Future research should therefore involve comprehensive biological screening of this compound to identify its molecular targets. This could involve a combination of in vitro assays, proteomic and genomic approaches to uncover its mechanism of action.

Potential Biological Target Therapeutic Area Rationale
Ferroptosis-related proteinsCancer, neurodegenerative diseasesStructural similarity to known ferroptosis inhibitors. nih.gov
DNAOncologyKnown DNA-interacting properties of aminophenol compounds. nih.gov
KinasesCancer, inflammatory diseasesAminophenol scaffolds are present in some kinase inhibitors. mdpi.comacs.org
G-protein coupled receptors (GPCRs)VariousThe phenylethanolamine backbone is a common feature in GPCR ligands.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can be employed to accelerate the design and optimization of novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties. nih.gov

By training ML models on large datasets of chemical structures and their corresponding biological activities, it is possible to predict the therapeutic potential of new compounds. nih.govdntb.gov.ua For instance, AI can be used to design small molecule kinase inhibitors, a class of drugs with broad therapeutic applications. mdpi.com Given that some aminophenol-containing molecules exhibit kinase inhibitory activity, AI could be a powerful tool to design derivatives of this compound that selectively target specific kinases. mdpi.comacs.org

Furthermore, AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with a higher probability of success in clinical development. acs.org

AI/ML Application Objective Potential Impact
Generative ModelsDesign of novel derivatives with desired properties.Rapid exploration of chemical space and identification of potent and selective compounds. nih.gov
Predictive ModelingPrediction of biological activity and ADMET properties.Prioritization of compounds for synthesis and experimental testing, reducing costs and timelines. acs.org
Target IdentificationIdentification of potential biological targets.Uncovering novel mechanisms of action and therapeutic applications. nih.gov

Advanced Preclinical Development and In Vivo Efficacy Studies

Once promising derivatives of this compound have been identified through rational design and in vitro screening, they must undergo rigorous preclinical development to assess their safety and efficacy in living organisms. frontiersin.orgfrontiersin.org This involves a series of in vivo studies in animal models of disease. nih.gov

The development of novel in vitro systems that better emulate the in vivo environment is an emerging trend in preclinical research. acs.org These "organ-on-a-chip" or 3D cell culture models can provide more accurate predictions of a drug's behavior in humans, potentially reducing the reliance on animal testing. acs.org

For this compound derivatives, preclinical studies would aim to establish a clear relationship between the administered dose and the observed therapeutic effect, as well as to identify any potential toxicities. illinois.edu Successful preclinical development is a critical step towards advancing a compound to clinical trials in humans. researchgate.net

Preclinical Study Type Purpose Example Endpoint
In Vitro ADMET AssaysAssess pharmacokinetic and toxicity properties.Cell permeability, metabolic stability, cytotoxicity. acs.org
In Vivo Pharmacokinetic StudiesDetermine the fate of the compound in the body.Plasma concentration-time profile, half-life.
In Vivo Efficacy StudiesEvaluate the therapeutic effect in animal models.Tumor growth inhibition, reduction in inflammatory markers. nih.gov
Toxicology StudiesIdentify potential adverse effects.Organ-specific toxicity, determination of the maximum tolerated dose.

Optimization for Industrial Scale Production and Process Intensification

For a compound to be a viable therapeutic agent, it must be possible to produce it on a large scale in a cost-effective and reproducible manner. deskera.com Therefore, a key area of future research for this compound and its derivatives will be the optimization of their synthesis for industrial production. blazingprojects.com

Process intensification is a strategy that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cobaltcommunications.com This often involves a shift from traditional batch reactors to continuous flow chemistry. pharmasalmanac.compharmafeatures.com Continuous manufacturing offers numerous advantages, including improved safety, better process control, and higher yields. cetjournal.itnumberanalytics.com

The optimization of the synthetic route for this compound will likely involve a combination of advanced simulation tools to model the process and experimental studies to identify the optimal reaction conditions. numberanalytics.comvisimix.com This will be crucial for ensuring a reliable and sustainable supply of the compound for further development and potential commercialization. appliedcatalysts.com

Process Intensification Strategy Description Benefit
Continuous Flow ChemistryReactions are performed in a continuous stream rather than in a large vessel. pharmasalmanac.comEnhanced safety, improved heat and mass transfer, consistent product quality. pharmafeatures.comcetjournal.it
Miniaturization (Microreactors)Use of small-scale reactors to intensify reactions. numberanalytics.comHigher surface area-to-volume ratio, faster reaction times, improved yields. numberanalytics.com
Integrated Reaction and SeparationCombining multiple process steps into a single operation. numberanalytics.comReduced number of unit operations, improved efficiency, lower capital costs. numberanalytics.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Nanotechnology

The convergence of chemistry, biology, and nanotechnology offers exciting new possibilities for the development of advanced therapeutic and diagnostic agents. youtube.com Nanotechnology, in particular, provides tools to deliver drugs to specific sites in the body, thereby increasing their efficacy and reducing side effects. nih.govjicrcr.com

Future research could explore the encapsulation of this compound or its derivatives within nanoparticles, liposomes, or other nanocarriers. nih.gov These nano-drug delivery systems could be designed to target cancer cells or other diseased tissues, releasing their payload in a controlled manner. nih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands to enhance their specificity. jicrcr.com

The integration of this compound into such interdisciplinary platforms could unlock its full therapeutic potential and pave the way for the development of next-generation medicines. cornell.edu

Interdisciplinary Approach Application Potential Advantage
Nanoparticle Drug DeliveryEncapsulation of the compound in nanocarriers. nih.govnih.govImproved solubility, enhanced bioavailability, targeted delivery. jicrcr.com
TheranosticsCombination of therapeutic and diagnostic capabilities.Simultaneous diagnosis and treatment of disease.
Biomimetic SystemsUse of carriers that mimic biological entities. nih.govReduced immunogenicity, prolonged circulation time. nih.gov

Q & A

Q. Basic

  • NMR : 1^1H/13^13C NMR for functional group verification (e.g., amino protons at δ 3–5 ppm, methoxy at δ 3.3–3.7 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular weight (C₉H₁₃NO₂, expected [M+H]⁺ = 180.1025).
  • HPLC-PDA : Assess purity (>95%) and detect degradation products under stress conditions (e.g., acidic/oxidative environments) .

What challenges arise in optimizing reaction selectivity for this compound synthesis?

Q. Advanced

  • Competing Reactions : Nitration may produce regioisomers (e.g., 3-nitro vs. 5-nitro derivatives); optimize using directing groups (e.g., methoxy at 5-position favors nitration at 3-position) .
  • Byproduct Formation : Friedel-Crafts acylation can yield ketone intermediates; employ selective reducing agents (e.g., NaBH₄/CeCl₃ for ketone→ethanol conversion) .
  • Experimental Design : Apply Box-Behnken or Response Surface Methodology (RSM) to model variables (e.g., solvent ratio, catalyst loading) and maximize yield .

How can thermodynamic properties (e.g., solubility, vaporization enthalpy) be reliably predicted for this compound?

Q. Advanced

  • Group Contribution Methods : Estimate vaporization enthalpy (ΔHvap) using Benson increments or COSMO-RS simulations .
  • Solubility Parameters : Use Hansen Solubility Parameters (HSPs) with ethanol/water mixtures to predict solubility trends .
  • Validation : Compare predictions with experimental DSC/TGA data for phase transitions .

What strategies are recommended for studying this compound’s biological activity in vitro?

Q. Basic

  • Enzyme Inhibition Assays : Test against targets like monoamine oxidases (MAOs) using fluorometric or colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) with appropriate controls (e.g., cold ligand competition) .
  • Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK-293) to assess safety margins .

How should researchers address discrepancies in crystallographic refinement data?

Q. Advanced

  • SHELX Workflow : Use SHELXL for least-squares refinement; adjust weighting schemes to minimize R-factors (<5% for high-resolution data) .
  • Twinning Analysis : For ambiguous electron density, apply TWINLAW in SHELXL to detect twinning and refine against detwinned data .
  • Validation Tools : Leverage WinGX’s PARST or PLATON to check geometric outliers (e.g., bond lengths, angles) .

What are the implications of substituent electronic effects on this compound’s reactivity?

Q. Advanced

  • Amino Group : Electron-donating nature increases ring reactivity toward electrophiles (e.g., nitration at meta positions) .
  • Methoxy Group : Steric hindrance at 5-position may slow Friedel-Crafts reactions; use bulky Lewis acids (e.g., AlCl₃ vs. FeCl₃) to mitigate .
  • Ethanol Sidechain : Hydrogen bonding with solvents (e.g., ethanol/water) impacts solubility and crystallization kinetics .

How can researchers validate synthetic intermediates using hyphenated techniques?

Q. Basic

  • LC-MS/MS : Track intermediates in real-time (e.g., nitro → amino conversion) with MRM transitions .
  • IR Spectroscopy : Confirm functional groups (e.g., -OH stretch at 3300 cm⁻¹, C-N at 1250 cm⁻¹) .
  • Elemental Analysis : Verify purity (>99%) and stoichiometry (C, H, N, O ratios) .

What advanced computational methods aid in predicting this compound’s bioactivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MAO-B active site) .
  • QSAR Modeling : Train models on analogs (e.g., methoxyphenyl ethanols) to predict logP, IC₅₀, or toxicity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

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Feasible Synthetic Routes

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2-(3-Amino-5-methoxyphenyl)ethanol
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2-(3-Amino-5-methoxyphenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.